molecular formula C16H26O B15136330 10E,12E,14E-Hexadecatrienal

10E,12E,14E-Hexadecatrienal

Cat. No.: B15136330
M. Wt: 234.38 g/mol
InChI Key: QXMRYABYXKUWCX-ICDJNDDTSA-N
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Description

10E,12E,14E-Hexadecatrienal: is a fatty aldehyde with the molecular formula C16H26O . It is characterized by three conjugated double bonds at the 10th, 12th, and 14th positions in the carbon chain. This compound is known for its role as a sex pheromone in certain insect species, particularly in the moth Manduca sexta .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10E,12E,14E-Hexadecatrienal involves stereoselective methods to ensure the correct configuration of the double bonds. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene aldehyde . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. large-scale synthesis would likely follow similar synthetic routes with optimizations for yield and purity, such as using high-purity reagents and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 10E,12E,14E-Hexadecatrienal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10E,12E,14E-Hexadecatrienal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10E,12E,14E-Hexadecatrienal as a sex pheromone involves binding to specific olfactory receptors in the target insect species. This binding triggers a signaling cascade that leads to behavioral responses such as attraction or mating behavior. The molecular targets are typically G-protein coupled receptors (GPCRs) located in the antennae of the insects .

Comparison with Similar Compounds

  • 10E,12Z,14E-Hexadecatrienal
  • 10E,12E,14Z-Hexadecatrienal
  • 10E,12Z,14Z-Hexadecatrienal

Comparison: 10E,12E,14E-Hexadecatrienal is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. The different isomers have varying degrees of effectiveness in eliciting responses in insects, highlighting the importance of stereochemistry in biological interactions .

Properties

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

(10E,12E,14E)-hexadeca-10,12,14-trienal

InChI

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,16H,8-15H2,1H3/b3-2+,5-4+,7-6+

InChI Key

QXMRYABYXKUWCX-ICDJNDDTSA-N

Isomeric SMILES

C/C=C/C=C/C=C/CCCCCCCCC=O

Canonical SMILES

CC=CC=CC=CCCCCCCCCC=O

Origin of Product

United States

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